

An In-depth Technical Guide to the Electrophilicity and Reactivity of Chloronitromethane

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Compound of Interest

Compound Name: Chloronitromethane

Cat. No.: B120751

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Chloronitromethane (CNM), with the chemical formula CH_2ClNO_2 , is a halogenated nitroalkane that has garnered significant attention in both synthetic organic chemistry and environmental science. Its unique molecular architecture, featuring a strongly electron-withdrawing nitro group and a labile chlorine atom on the same carbon, renders it a potent electrophile and a versatile C1 building block. This guide provides a comprehensive overview of the core principles governing its reactivity, detailed experimental insights, and its applications in chemical synthesis.

Physicochemical Properties

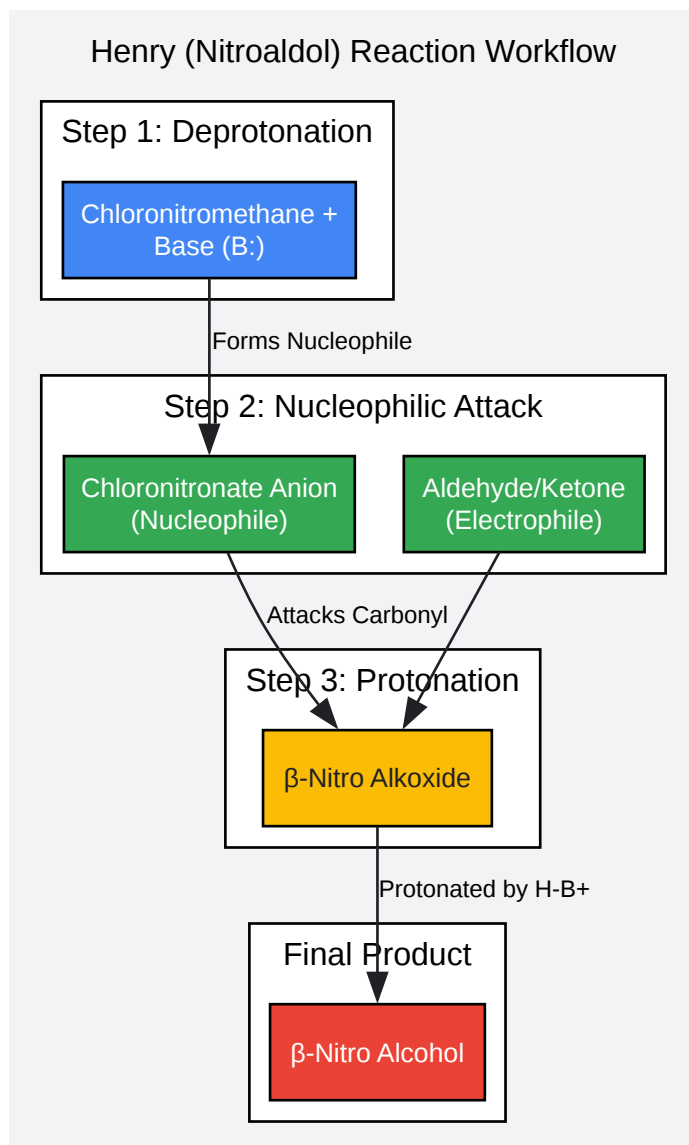
Chloronitromethane is a colorless, oily liquid with a distinct, pungent odor. A summary of its key physical and chemical properties is presented below, providing essential data for its handling and use in experimental settings.

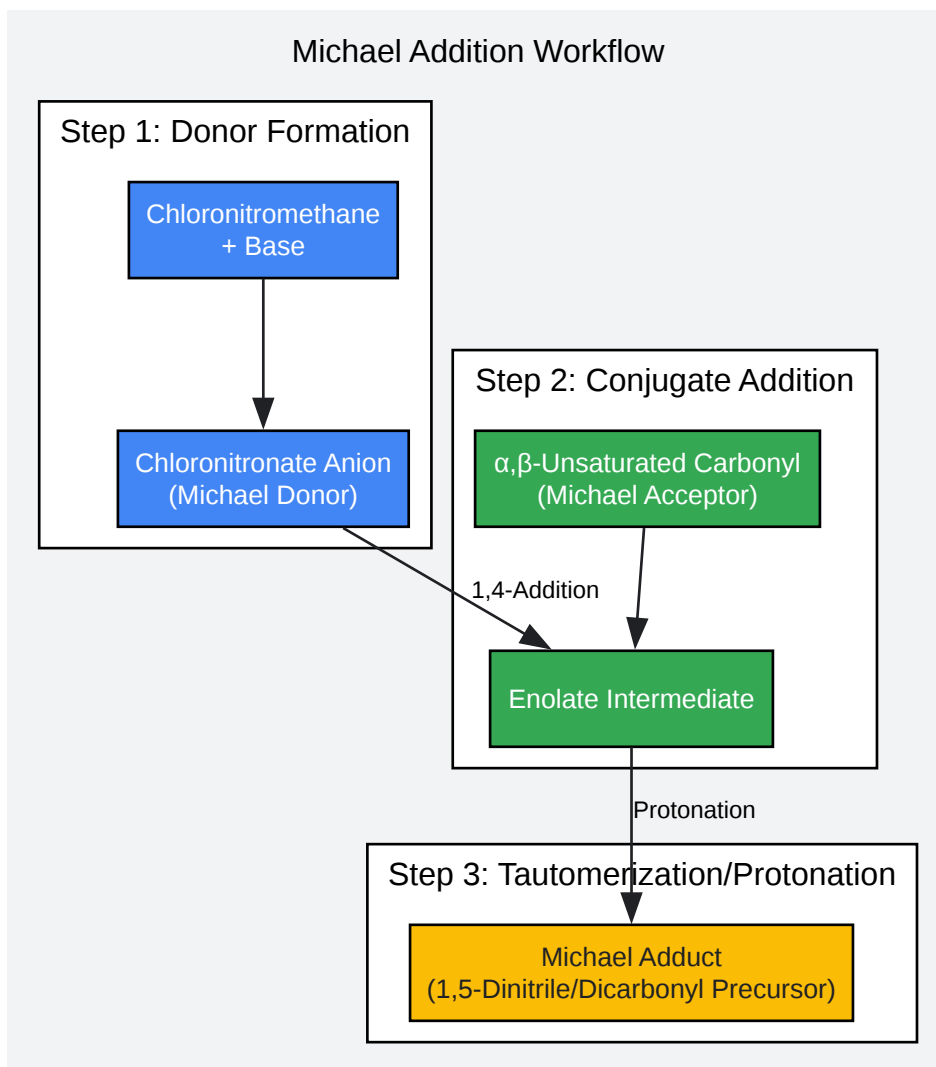
Property	Value	Reference
CAS Number	1794-84-9	
Molecular Formula	CH ₂ ClNO ₂	
Molecular Weight	95.49 g/mol	
Density	1.472 g/cm ³ at 20 °C	
Boiling Point	122.5 °C	
Flash Point	24.7 °C	
Water Solubility	0.52 M (approx. 1.2 g/L at 25°C)	
Log K _{ow}	1.8	
Vapor Pressure	13.9 mmHg at 25 °C	
pKa	7.30 (Predicted)	

Core Reactivity and Electrophilicity

The reactivity of **chloronitromethane** is dominated by the electronic effects of its two functional groups. The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. This property induces a significant partial positive charge (δ⁺) on the adjacent carbon atom. The chlorine atom, a good leaving group, is attached to this electron-deficient carbon. This combination makes **chloronitromethane** highly susceptible to attack by a wide range of nucleophiles.

The primary mechanism of its action involves nucleophilic substitution, where the chlorine atom is displaced. Furthermore, the acidity of the α-protons (pKa ≈ 7.3) allows for deprotonation under basic conditions to form a stabilized nitronate anion. This anion is a key intermediate that can act as a potent nucleophile in various carbon-carbon bond-forming reactions.





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